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Executive Summary: The "Fluorine-Lock" Scaffold
5-Bromo-3-fluoro-N-methylpicolinamide (CAS: 2385920-08-9) has emerged as a critical

reference building block in the synthesis of next-generation KRAS G12C inhibitors and PD-

1/PD-L1 immunomodulators. Unlike its non-fluorinated analogs, this compound offers a unique

combination of metabolic stability (via C3-fluorine blocking) and conformational rigidity (via the

intramolecular N-H···F hydrogen bond mimicry and steric repulsion).

This guide objectively compares its performance against standard picolinamide alternatives,

supported by experimental protocols for its synthesis and downstream Suzuki-Miyaura

coupling.

Part 1: Technical Specifications & Comparative
Analysis

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b8097447#bc-rfq
https://www.benchchem.com/product/b8097447/docs?utm_src=pdf-body#5-bromo-3-fluoro-n-methylpicolinamide-as-a-reference-compound
https://www.benchchem.com/product/b8097447/docs?utm_src=pdf-body#5-bromo-3-fluoro-n-methylpicolinamide-as-a-reference-compound
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8097447?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound Identity
IUPAC Name: 5-Bromo-3-fluoro-N-methylpyridine-2-carboxamide

CAS Number: 2385920-08-9[1]

Molecular Formula: C₇H₆BrFN₂O

Molecular Weight: 233.04 g/mol

Physical State: Off-white to pale yellow solid

Solubility: Soluble in DMSO, DMF, DCM; sparingly soluble in water.

Comparative Performance Matrix
The following table contrasts 5-Bromo-3-fluoro-N-methylpicolinamide against its primary

structural alternatives used in SAR (Structure-Activity Relationship) studies.
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Feature
5-Bromo-3-fluoro-N-

methylpicolinamide

(Target)

5-Bromo-N-

methylpicolinamide

(Non-Fluoro
Analog)

5-Bromo-3-

fluoropicolinic Acid

(Precursor)

Metabolic Stability

High: C3-F blocks

P450 oxidative

dehalogenation and

ring opening.

Low: C3-H is

susceptible to

metabolic attack.

N/A: Rapidly

conjugated/excreted

(Phase II).

Conformation

Locked: 3-F induces a

twisted amide

conformation, often

matching bioactive

poses.

Flexible: Amide bond

rotates freely,

increasing entropic

penalty upon binding.

N/A

Reactivity (C-Br)

High: Activated for Pd-

catalyzed coupling

due to electron-

deficient pyridine ring.

Moderate: Less

electron-deficient

without the fluorine

EWG.

Low: Carboxylic acid

interferes with many

Pd-catalysts; requires

protection.

Lipophilicity (LogP)

~1.2 (Optimal):

Fluorine increases

lipophilicity, aiding

membrane

permeability.

~0.8: Lower

permeability.

< 0: High polarity

limits cellular entry.

Application

Late-Stage

Diversification (KRAS,

RET, PD-L1

inhibitors).

General fragment

screening.

Early-stage building

block.

Part 2: Experimental Protocols
These protocols are derived from high-yield patent literature (WO2023064857,

WO2017106634) and validated for reproducibility.
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Protocol A: Synthesis from 5-Bromo-3-fluoropicolinic
Acid
Rationale: Direct amidation using HATU prevents racemization (if chiral centers were present

nearby) and ensures high yield without harsh acyl chloride conditions that might affect the

bromine handle.

Reagents:

5-Bromo-3-fluoropicolinic acid (1.0 eq)

Methylamine (2.0 M in THF, 1.5 eq)[2]

HATU (1.5 eq)

DIPEA (N,N-Diisopropylethylamine, 2.0 eq)

Solvent: DMF/DCM (5:1 ratio)

Step-by-Step Workflow:

Activation: Dissolve 5-bromo-3-fluoropicolinic acid (e.g., 200 mg) in dry DMF (1.5 mL) and

DCM (0.3 mL).

Base Addition: Add DIPEA dropwise at 0°C. Stir for 5 minutes.

Coupling Agent: Add HATU in one portion. Stir at room temperature (RT) for 15–20 minutes

to form the active ester.

Amidation: Add the Methylamine solution dropwise.

Reaction: Stir at RT for 2 hours. Monitor by LC-MS (Target Mass: 233/235 [M+H]⁺).

Workup: Dilute with EtOAc (20 mL). Wash with sat.[3] NaHCO₃ (2x), water (1x), and brine

(1x).

Purification: Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography (0–40%

EtOAc in Hexanes).
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Yield Expectation: 85–95%.[4][5]

Protocol B: Conversion to Boronate Ester (Suzuki
Ready)
Rationale: Converting the bromide to a boronate ester allows this scaffold to act as a

nucleophile, coupling with complex heteroaryl chlorides found in kinase inhibitors.

Reagents:

5-Bromo-3-fluoro-N-methylpicolinamide (1.0 eq)[1]

Bis(pinacolato)diboron (B₂pin₂, 1.5 eq)

Pd(dppf)Cl₂·DCM (5 mol%)

Potassium Acetate (KOAc, 3.0 eq)

Solvent: 1,4-Dioxane (degassed)

Step-by-Step Workflow:

Setup: In a pressure vial, combine the amide, B₂pin₂, and KOAc.

Inert Atmosphere: Purge the vial with Nitrogen or Argon for 5 minutes.

Catalyst: Add Pd(dppf)Cl₂·DCM rapidly under inert flow.

Solvent: Add degassed 1,4-Dioxane. Seal the vial.

Heating: Heat to 90°C for 4–16 hours.

Filtration: Cool to RT. Filter through a Celite pad to remove Palladium black.

Usage: The filtrate containing the boronate ester is typically used directly in the next coupling

step (telescoped synthesis) to avoid protodeboronation.

Part 3: Visualization of Logic & Workflow
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Synthesis & Application Pathway
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Caption: Figure 1.[6] Synthetic trajectory of 5-Bromo-3-fluoro-N-methylpicolinamide from

acid precursor to bioactive drug candidate.

The "Fluorine Effect" Mechanism

Without 3-Fluoro With 3-Fluoro (The Scaffold)
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Caption: Figure 2. Mechanistic advantages of the 3-Fluoro substituent: reducing entropic

binding penalties and blocking metabolic degradation sites.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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